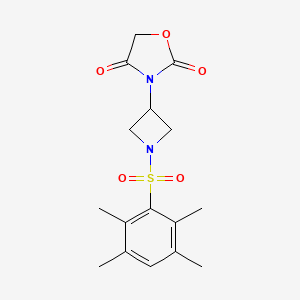

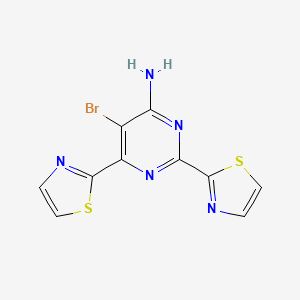

![molecular formula C17H16N2O2S B2550590 2-(2-Metoxi fenil)-5,6,7,8-tetrahidro[1]benzotieno[2,3-d]pirimidin-4(3H)-ona CAS No. 142354-86-7](/img/structure/B2550590.png)

2-(2-Metoxi fenil)-5,6,7,8-tetrahidro[1]benzotieno[2,3-d]pirimidin-4(3H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique structure combining a benzothiophene moiety with a pyrimidine ring, making it a valuable target for medicinal chemistry research.

Aplicaciones Científicas De Investigación

2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Mecanismo De Acción

Target of Action

The primary target of the compound 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1Similar compounds have been found to inhibit the expression of il-6 and other expressions, and activate the nlrp3 inflammasome in cells .

Mode of Action

The exact mode of action of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1It is suggested that it may work by inhibiting the expression of il-6 and other expressions, and activating the nlrp3 inflammasome in cells . This could potentially lead to a reduction in inflammation, making it useful for the treatment of inflammatory diseases .

Biochemical Pathways

The specific biochemical pathways affected by 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1The inhibition of il-6 expression and activation of the nlrp3 inflammasome suggest that it may affect inflammatory pathways .

Pharmacokinetics

The pharmacokinetic properties of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one, including its absorption, distribution, metabolism, and excretion (ADME), are not provided in the search results

Result of Action

The molecular and cellular effects of the action of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1The inhibition of il-6 expression and activation of the nlrp3 inflammasome suggest that it may have anti-inflammatory effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not provided in the search results

Análisis Bioquímico

Biochemical Properties

2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound has been shown to interact with cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . The interaction with cytochrome bd oxidase inhibits the enzyme’s activity, leading to a disruption in the bacterial energy metabolism. Additionally, 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Cellular Effects

The effects of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting the growth of mycobacterial cells, leading to cell death. It affects cell signaling pathways by disrupting the energy metabolism of the bacteria, which is crucial for their survival . Furthermore, 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has been observed to have minimal cytotoxic effects on mammalian cell lines, indicating its potential as a safe therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its binding interactions with cytochrome bd oxidase. By binding to this enzyme, the compound inhibits its activity, leading to a decrease in ATP production in mycobacterial cells . This inhibition results in the disruption of the bacterial respiratory chain, ultimately causing cell death. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on cytochrome bd oxidase over extended periods . Long-term exposure to the compound has not shown significant adverse effects on mammalian cells, further supporting its potential as a therapeutic agent .

Dosage Effects in Animal Models

The effects of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower dosages, the compound effectively inhibits the growth of mycobacterial cells without causing significant toxicity . At higher dosages, some toxic effects have been observed, including liver and kidney damage in animal models . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome bd oxidase, affecting the bacterial respiratory chain . Additionally, it may influence other metabolic pathways by altering the levels of metabolites and affecting metabolic flux . The compound’s interactions with cofactors and other enzymes further contribute to its overall metabolic effects.

Transport and Distribution

The transport and distribution of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed within the cytoplasm, where it interacts with its target enzymes . Transporters and binding proteins may facilitate its movement within cells, ensuring its localization to specific cellular compartments . The compound’s distribution within tissues also affects its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with cytochrome bd oxidase and other target enzymes . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy . Understanding the subcellular localization of the compound is essential for optimizing its therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution.

Major Products: The major products from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, each with potential biological activities.

Comparación Con Compuestos Similares

Erlotinib: Another EGFR inhibitor with a similar mechanism of action.

Gefitinib: Shares structural similarities and targets the same receptor.

Lapatinib: A dual EGFR and HER2 inhibitor with a broader spectrum of activity.

Uniqueness: 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique benzothiophene-pyrimidine structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other EGFR inhibitors. This uniqueness could translate to different efficacy and safety profiles, making it a valuable addition to the arsenal of targeted cancer therapies.

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-21-12-8-4-2-6-10(12)15-18-16(20)14-11-7-3-5-9-13(11)22-17(14)19-15/h2,4,6,8H,3,5,7,9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVDNJIGSOBODA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2550514.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)

![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2550523.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2550527.png)

![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2550528.png)

![N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2550529.png)

![5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550530.png)